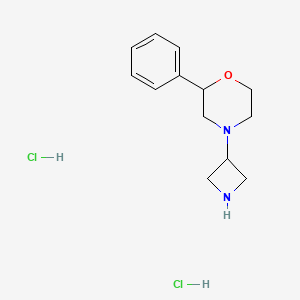
4-(3-AZETIDINYL)-2-PHENYL-MORPHOLINE DIHYDROCHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-AZETIDINYL)-2-PHENYL-MORPHOLINE DIHYDROCHLORIDE is a chemical compound that belongs to the class of azetidines and morpholines Azetidines are four-membered nitrogen-containing heterocycles, while morpholines are six-membered rings containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-AZETIDINYL)-2-PHENYL-MORPHOLINE DIHYDROCHLORIDE typically involves the formation of the azetidine ring followed by its functionalization. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions to form the azetidine ring. The phenyl group can be introduced through a nucleophilic substitution reaction using a phenyl halide. The final step involves the formation of the morpholine ring, which can be achieved through a cyclization reaction involving an appropriate diol or amino alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-AZETIDINYL)-2-PHENYL-MORPHOLINE DIHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenyl halides, alkyl halides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-(3-AZETIDINYL)-2-PHENYL-MORPHOLINE DIHYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Wirkmechanismus
The mechanism of action of 4-(3-AZETIDINYL)-2-PHENYL-MORPHOLINE DIHYDROCHLORIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Azetidin-3-yl)morpholine: Similar structure but lacks the phenyl group.
4-(Azetidin-3-yl)pyrimidine 2HCl: Contains a pyrimidine ring instead of a phenyl group.
4-(Azetidin-3-yl)thiomorpholine-1,1-dioxide dihydrochloride: Contains a sulfur atom in the morpholine ring
Uniqueness
4-(3-AZETIDINYL)-2-PHENYL-MORPHOLINE DIHYDROCHLORIDE is unique due to the presence of both the azetidine and morpholine rings, as well as the phenyl group. This combination of structural features imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
178311-92-7 |
|---|---|
Molekularformel |
C13H20Cl2N2O |
Molekulargewicht |
291.216 |
IUPAC-Name |
4-(azetidin-3-yl)-2-phenylmorpholine;dihydrochloride |
InChI |
InChI=1S/C13H18N2O.2ClH/c1-2-4-11(5-3-1)13-10-15(6-7-16-13)12-8-14-9-12;;/h1-5,12-14H,6-10H2;2*1H |
InChI-Schlüssel |
UVAKXVZPTQCLNY-UHFFFAOYSA-N |
SMILES |
C1COC(CN1C2CNC2)C3=CC=CC=C3.Cl.Cl |
Synonyme |
4-(3-AZETIDINYL)-2-PHENYL-MORPHOLINE DIHYDROCHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



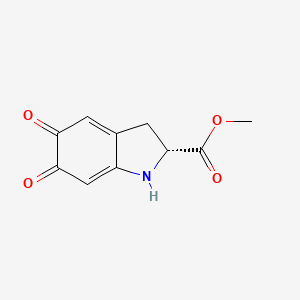
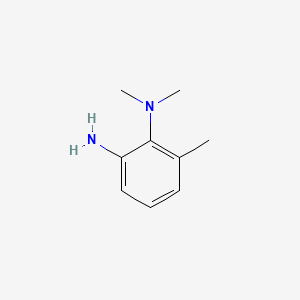
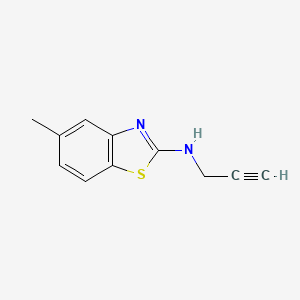
![2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole](/img/structure/B575774.png)
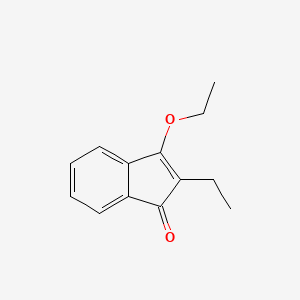
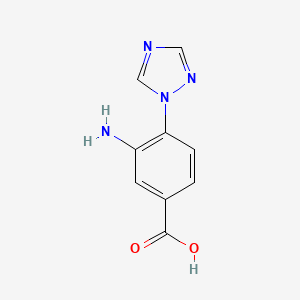
![Benzoic acid,4-[(2-chlorophenyl)hydroxyphenylmethyl]-](/img/structure/B575784.png)
![(3S,7R,8R,9R,10S,13S,14S)-3,7,9-trihydroxy-10,13-dimethyl-2,3,4,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B575786.png)
